

Spectroscopic and Structural Elucidation of 2,6-Difluorocinnamaldehyde: A Technical Guide

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Compound of Interest

Compound Name: 2,6-Difluorocinnamaldehyde

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This technical guide provides a comprehensive overview of the spectroscopic data for **2,6-difluorocinnamaldehyde**, a valuable building block in pharmaceutical and materials science research. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its structural characterization through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Introduction

2,6-Difluorocinnamaldehyde, with the chemical formula $C_9H_6F_2O$, is an α,β -unsaturated aldehyde featuring a difluorinated phenyl group. The presence of two fluorine atoms in the ortho positions of the benzene ring significantly influences the molecule's electronic properties and reactivity, making it a key intermediate in the synthesis of various organic compounds. Accurate spectroscopic characterization is crucial for its identification, purity assessment, and the successful development of its applications. While direct experimental data for **2,6-difluorocinnamaldehyde** is not readily available in public databases, this guide provides expected spectroscopic data based on the analysis of closely related and structurally similar compounds, such as (E)-3-(2,6-difluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one.[1][2]

Spectroscopic Data

The following tables summarize the expected quantitative spectroscopic data for **2,6-difluorocinnamaldehyde**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Spectroscopic Data

| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Assignment |
|-----------------------------------|--------------|----------------------------|-------------------------|
| 9.7 - 9.8 | d | ~7-8 | Aldehydic proton (-CHO) |
| 7.5 - 7.6 | m | - | H-4 (Aromatic) |
| 7.3 - 7.4 | dd | ~16, ~8 | H- β (Vinyl) |
| 7.0 - 7.1 | t | ~8-9 | H-3, H-5 (Aromatic) |
| 6.6 - 6.7 | d | ~16 | H- α (Vinyl) |

¹³C NMR (Carbon-13) Spectroscopic Data

| Chemical Shift (δ) (ppm) | Assignment |
|--|---------------------|
| 193 - 194 | C=O (Aldehyde) |
| 161 - 163 (dd, $^1\text{JCF} \approx 250\text{-}260$ Hz) | C-2, C-6 (Aromatic) |
| 150 - 152 | C- β (Vinyl) |
| 132 - 134 (t, $^3\text{JCF} \approx 10\text{-}12$ Hz) | C-4 (Aromatic) |
| 128 - 130 | C- α (Vinyl) |
| 112 - 114 (t, $^2\text{JCF} \approx 20\text{-}25$ Hz) | C-1 (Aromatic) |
| 111 - 113 (dd, ^2JCF and ^4JCF) | C-3, C-5 (Aromatic) |

Infrared (IR) Spectroscopy

| Wavenumber (cm ⁻¹) | Intensity | Assignment |
|--------------------------------|-----------|-----------------------------------|
| ~3050 | Medium | C-H stretch (Aromatic and Vinyl) |
| ~2850, ~2750 | Medium | C-H stretch (Aldehyde) |
| ~1680 - 1700 | Strong | C=O stretch (Conjugated Aldehyde) |
| ~1620 | Medium | C=C stretch (Aromatic) |
| ~1580 | Medium | C=C stretch (Vinyl) |
| ~1250 | Strong | C-F stretch |
| ~970 | Strong | C-H bend (trans-alkene) |

Mass Spectrometry (MS)

| m/z | Relative Intensity (%) | Assignment |
|-----|------------------------|--|
| 168 | 100 | [M] ⁺ (Molecular Ion) |
| 167 | High | [M-H] ⁺ |
| 140 | Moderate | [M-CO] ⁺ |
| 139 | Moderate | [M-CHO] ⁺ |
| 115 | Moderate | [C ₇ H ₄ F ₂] ⁺ |

Experimental Protocols

The following are detailed methodologies for the key experiments that would be cited for the characterization of **2,6-difluorocinnamaldehyde**, based on established procedures for similar compounds.[\[1\]](#)[\[2\]](#)

Synthesis: Claisen-Schmidt Condensation

A common method for the synthesis of cinnamaldehyde derivatives is the Claisen-Schmidt condensation.[\[1\]](#)

Materials:

- 2,6-Difluorobenzaldehyde
- Acetaldehyde
- Potassium Hydroxide (KOH)
- Ethanol
- Water

Procedure:

- A solution of potassium hydroxide in water is prepared and cooled in an ice bath.
- Ethanol is added to the cooled KOH solution.
- A mixture of 2,6-difluorobenzaldehyde and acetaldehyde is added dropwise to the stirred basic solution while maintaining the temperature below 10 °C.
- The reaction mixture is stirred at room temperature for several hours until the reaction is complete (monitored by TLC).
- The mixture is then poured into ice-cold water and neutralized with a dilute acid (e.g., HCl).
- The precipitated product, **2,6-difluorocinnamaldehyde**, is collected by filtration, washed with cold water, and dried.
- Further purification can be achieved by recrystallization or column chromatography.

NMR Spectroscopy

Instrumentation:

- A 400 MHz or 500 MHz NMR spectrometer.

Sample Preparation:

- Approximately 10-20 mg of the purified **2,6-difluorocinnamaldehyde** is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in an NMR tube.

Data Acquisition:

- ^1H and ^{13}C NMR spectra are recorded at room temperature.
- Standard pulse programs are used for both ^1H and ^{13}C acquisitions.
- For ^{13}C NMR, proton decoupling is employed to simplify the spectrum.

Infrared (IR) Spectroscopy

Instrumentation:

- A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation:

- A small amount of the solid sample is mixed with KBr powder and pressed into a pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

Data Acquisition:

- The spectrum is typically recorded in the range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} .

Mass Spectrometry

Instrumentation:

- A Gas Chromatography-Mass Spectrometry (GC-MS) system or a High-Resolution Mass Spectrometer (HRMS) with an appropriate ionization source (e.g., Electron Ionization - EI or Electrospray Ionization - ESI).

Sample Preparation:

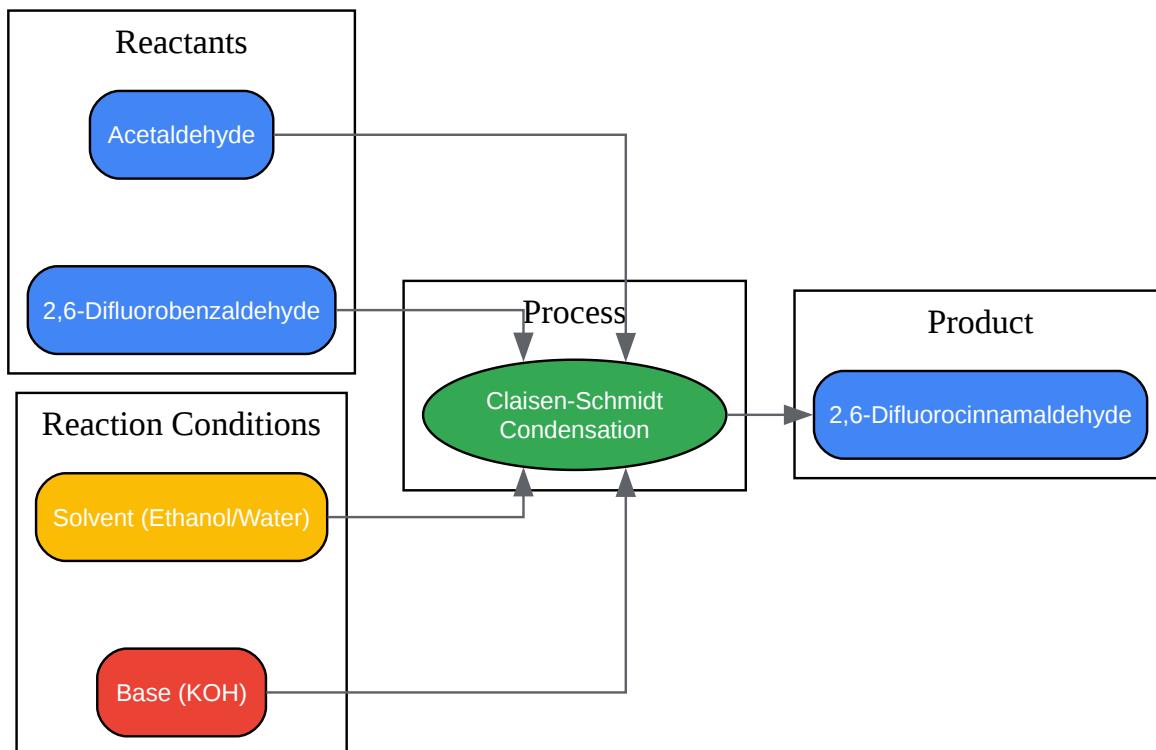
- A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).

Data Acquisition:

- For GC-MS, the sample is injected into the GC, which separates the components before they enter the mass spectrometer.
- The mass spectrum is recorded over a suitable m/z range (e.g., 50-500 amu).

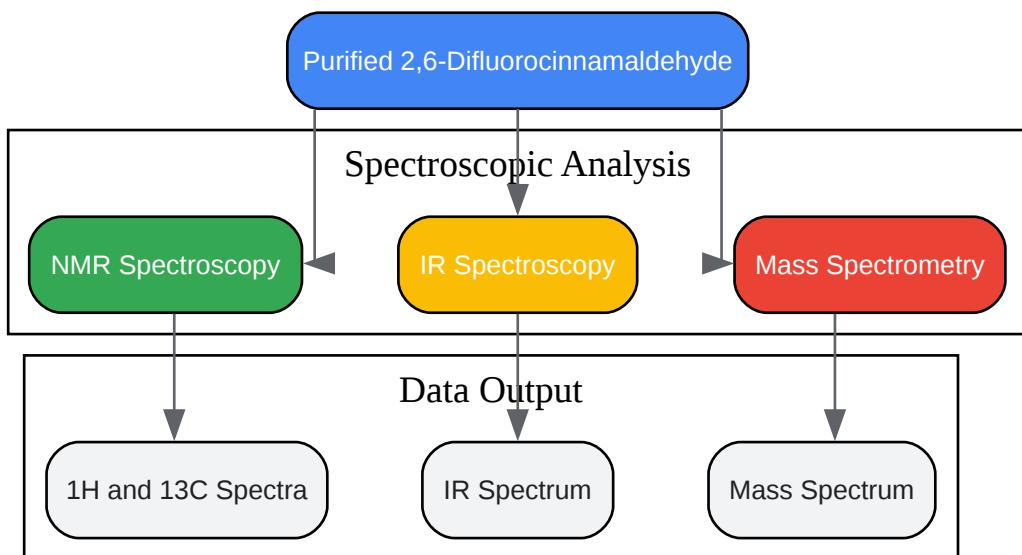
Visualizations

The following diagrams illustrate the key relationships and workflows described in this guide.



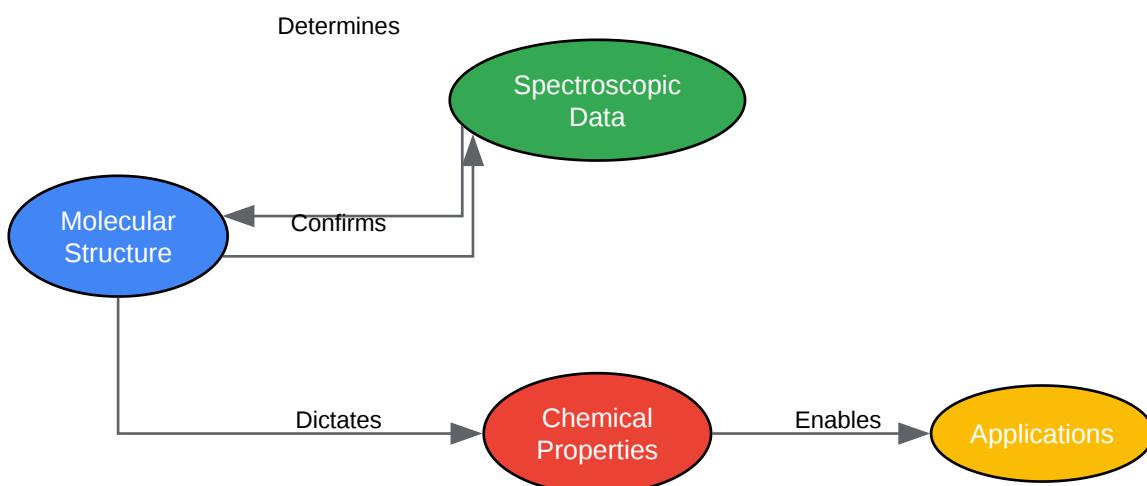
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Synthesis workflow for **2,6-difluorocinnamaldehyde**.



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Workflow for spectroscopic analysis.



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Logical relationship of molecular properties.

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References

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